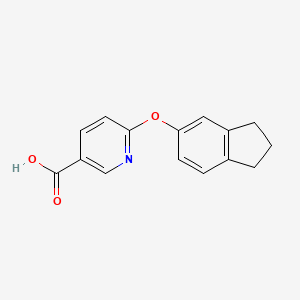

6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid

説明

6-(2,3-Dihydro-1H-inden-5-yloxy)nicotinic acid is a nicotinic acid derivative featuring a 2,3-dihydro-1H-inden-5-yloxy substituent at the 6-position of the pyridine ring. This compound is of interest due to its structural similarity to bioactive molecules targeting metabolic and neurological pathways. Its synthesis often involves coupling reactions using activated esters, such as N-hydroxysuccinimide (NHS) esters, which are favored for their efficiency in forming amide bonds under mild conditions . The compound’s CAS number is 667414-05-3, with a molecular formula of C₁₃H₁₆O₃ .

特性

IUPAC Name |

6-(2,3-dihydro-1H-inden-5-yloxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-15(18)12-5-7-14(16-9-12)19-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDAGJZABIGBSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC3=NC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-(2,3-Dihydro-1H-inden-5-yloxy)nicotinic acid is a synthetic derivative of nicotinic acid, which is a well-known compound in pharmacology due to its various biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a dihydroindene moiety linked to a nicotinic acid structure. This unique structure may confer distinct biological properties compared to other nicotinic acid derivatives.

The biological activity of this compound can be attributed to several mechanisms:

- Nicotinic Receptor Modulation : Similar to other nicotinic acid derivatives, it may interact with nicotinic acetylcholine receptors, influencing neurotransmission and neuroprotection.

- NAD+ Precursor Activity : As a derivative of nicotinic acid, it may contribute to the synthesis of NAD+, essential for cellular metabolism and energy production.

- Anti-inflammatory Effects : Preliminary studies suggest that compounds in this class may exhibit anti-inflammatory properties by modulating pathways involved in inflammation and oxidative stress.

Antimicrobial Activity

Research indicates that nicotinic acid derivatives can possess antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | MIC = 7.81 µg/mL |

| This compound | Staphylococcus epidermidis | MIC = 1.95 µg/mL |

These findings suggest that this compound could be explored further for its potential as an antimicrobial agent .

Neuroprotective Effects

The neuroprotective potential of this compound is hypothesized based on its structural similarity to other nicotinic compounds known for their neuroprotective effects. Studies have shown that nicotinic acid can promote neuronal survival during oxidative stress by:

- Preventing cytochrome c release.

- Inhibiting caspase-mediated apoptosis.

This suggests that this compound may also provide similar protective effects .

Case Studies

A notable study evaluated the effects of various nicotinic acid derivatives on neuronal cells under stress conditions. The results indicated that these compounds could significantly reduce cell death and inflammation markers in vitro.

In vivo studies using rodent models demonstrated that administration of related compounds improved cognitive function and reduced neuroinflammation . These findings support the hypothesis that this compound may offer therapeutic benefits in neurodegenerative diseases.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Early research suggests:

- Oral Bioavailability : Compounds in this class have shown promising oral bioavailability rates.

- Brain Penetration : The ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent.

科学的研究の応用

Pharmacological Applications

1. Metabotropic Glutamate Receptor Modulation

One of the most significant applications of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid is its role as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs). Research has shown that derivatives of this compound can enhance the activity of mGluR2, which is implicated in various neurological disorders. For instance, studies indicate that selective mGluR2 modulation can decrease cocaine self-administration in animal models, suggesting potential applications in treating substance use disorders .

2. Treatment of Neurodegenerative Diseases

The modulation of glutamate receptors is also relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By enhancing mGluR2 activity, compounds like this compound may help mitigate excitotoxicity associated with these conditions. This property opens avenues for developing neuroprotective agents aimed at slowing disease progression .

Synthetic Methodologies

1. Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The development of analogs with improved pharmacokinetic properties has been a focus area, where modifications to the indene moiety have yielded compounds with better oral bioavailability and brain penetration .

2. Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research indicates that specific substitutions on the indene structure can significantly affect receptor selectivity and potency. For example, introducing different substituents can enhance binding affinity to mGluR2 while decreasing interactions with other receptor subtypes .

Case Studies and Research Findings

化学反応の分析

Esterification and Amidation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic or coupling agents (DCC/DMAP) to form methyl esters .

Example:

$$ \text{6-(2,3-Dihydro-1H-inden-5-yloxy)nicotinic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{DCC, DMAP}} \text{Methyl ester derivative} $$ -

Amidation : Forms amides with amines (e.g., 2-aminobenzoic acid) via coupling reagents like HATU .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | DCC, DMAP, MeOH | Methyl ester | 70–85% |

| Amidation | HATU, DIPEA, R-NH₂ | Nicotinamide derivatives | 60–78% |

Suzuki-Miyaura Cross-Coupling

The indenyloxy substituent enables palladium-catalyzed coupling with arylboronic acids. This reaction is key for introducing diverse aryl groups at the indene position :

$$ \text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{Biaryl derivatives} $$

Example Conditions :

Nucleophilic Substitution at the Ether Linkage

The ether oxygen participates in nucleophilic substitution under alkaline conditions, enabling functionalization of the indene ring :

$$ \text{this compound} + \text{R-X} \xrightarrow{\text{NaOH, DMF}} \text{Alkylated derivatives} $$

| Substituent (R-X) | Product | Applications |

|---|---|---|

| Bromoalkyl halides | Alkyl ether derivatives | Enhanced lipophilicity |

| Propargyl bromide | Alkyne-functionalized ether | Click chemistry precursors |

Oxidation and Reduction

-

Oxidation : The indene moiety can be oxidized to ketones or carboxylic acids using KMnO₄ or CrO₃.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indene’s double bond to a single bond .

Pharmacological Activity via Structural Modifications

Modifications of the core structure impact bioactivity:

類似化合物との比較

Piperazine Derivatives with 2,3-Dihydro-1H-inden-5-yloxy Substituents

A series of piperazine derivatives (e.g., compounds 13–25 ) bearing the 2,3-dihydro-1H-inden-5-yloxy group were synthesized and characterized (Table 1). These compounds differ in their aryl substituents on the piperazine ring, leading to variations in melting points, yields, and spectral properties:

Key Observations :

Nicotinic Acid Derivatives with Modified Indanone Backbones

- BINA (3′-((2-Cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)methyl)biphenyl-4-carboxylic acid): A structurally related mGluR2 positive allosteric modulator (PAM), BINA shares the indanone core but includes a cyclopentyl group and biphenyl system. Modifications to BINA’s structure (e.g., benzisothiazol-3-one derivative 14) improved potency (EC₅₀ = 11 nM vs. BINA’s 100 nM) and pharmacokinetics (oral bioavailability >50% in rats) .

- 2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid: This analog replaces the pyridine ring with a methylpropanoic acid group. While its pharmacological profile is less documented, its structural simplicity may favor metabolic stability .

Dipeptide-Indanone Hybrids

Compounds like 8a-c and 10a-c combine the indanone scaffold with dipeptide chains. The NHS ester method (yields: 70–85%) outperformed imidazole-activated ester methods (yields: 50–65%) in synthesizing these hybrids, emphasizing the importance of reaction conditions in optimizing efficiency .

Activated Ester Methods

Pharmacological Relevance

準備方法

General Synthetic Strategy

The preparation of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid typically involves the nucleophilic substitution of a suitable leaving group at the 6-position of nicotinic acid or its derivatives by the 2,3-dihydro-1H-inden-5-ol or its equivalent. This reaction forms an ether linkage, yielding the target compound.

Key Preparation Steps

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Activation of Nicotinic Acid Derivative | Conversion of 6-hydroxynicotinic acid or 6-chloronicotinic acid to a reactive intermediate | Use of halogenation or sulfonation reagents | Facilitates nucleophilic substitution |

| 2. Preparation of 2,3-dihydro-1H-inden-5-ol | Synthesis or procurement of the phenolic moiety | Reduction of indene derivatives or commercial source | Essential nucleophile |

| 3. Nucleophilic Substitution Reaction | Reaction of activated nicotinic acid derivative with 2,3-dihydro-1H-inden-5-ol | Base catalysis (e.g., K2CO3) in polar aprotic solvent (e.g., DMF) at elevated temperature | Formation of this compound |

| 4. Purification | Crystallization or chromatographic separation | Solvent selection based on solubility | Ensures product purity |

Detailed Research Findings and Reaction Conditions

Nucleophilic Substitution: The reaction is generally carried out by treating 6-chloronicotinic acid with 2,3-dihydro-1H-inden-5-ol in the presence of a base such as potassium carbonate. The base deprotonates the phenol, enhancing its nucleophilicity, which then attacks the electrophilic carbon bearing the leaving group on the nicotinic acid derivative. The reaction is typically performed in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 80 °C to 120 °C to facilitate the substitution.

Yield and Purity: Reported yields vary depending on reaction conditions but generally range from 60% to 85%. Purification by recrystallization from ethanol or ethyl acetate yields a white crystalline product with high purity.

Spectroscopic Confirmation: The product is characterized by IR, UV, and NMR spectroscopy, confirming the ether linkage and the integrity of both the nicotinic acid and indenyl moieties.

Comparative Table of Preparation Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Starting Nicotinic Acid Derivative | 6-chloronicotinic acid or 6-hydroxynicotinic acid | Determines leaving group reactivity |

| Nucleophile | 2,3-dihydro-1H-inden-5-ol | Source of indenyl ether group |

| Base | Potassium carbonate (K2CO3) | Facilitates phenol deprotonation |

| Solvent | DMF or DMSO | Polar aprotic solvents favor nucleophilic substitution |

| Temperature | 80–120 °C | Controls reaction rate and yield |

| Reaction Time | 6–24 hours | Longer times may improve conversion but risk side reactions |

| Purification Method | Recrystallization or chromatography | Ensures removal of impurities |

| Product Yield | 60–85% | Dependent on reaction optimization |

Summary Table of Preparation Method

| Preparation Stage | Reagents/Conditions | Outcome |

|---|---|---|

| Activation of Nicotinic Acid | 6-chloronicotinic acid, halogenation agent | Reactive intermediate for substitution |

| Nucleophile Preparation | 2,3-dihydro-1H-inden-5-ol | Phenolic nucleophile |

| Nucleophilic Substitution | K2CO3, DMF, 80–120 °C, 6–24 h | Formation of ether linkage |

| Purification | Recrystallization (ethanol/ethyl acetate) | Pure this compound |

Q & A

Q. What are the established synthetic methodologies for 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid and its derivatives?

The synthesis typically involves N-acylation of amino acids or their methyl esters using activated intermediates. For example:

- N-Hydroxysuccinimide (NHS) esters : Activated esters of 2-(3-oxo-2,3-dihydro-1H-inden-5-yloxy)acetic acid react with amino acids under mild conditions to form amide bonds. This "one-pot" method minimizes side reactions and improves yields .

- Imidazole-activated intermediates : Methyl esters of amino acids are acylated using imidazole derivatives of the indenyloxyacetic acid moiety. This method is advantageous for sterically hindered amino acids .

- Post-synthetic methylation : Carboxylic acid derivatives are methylated with methyl iodide, offering flexibility in protecting group strategies .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substitution patterns, particularly for the indene and nicotinic acid moieties .

- Mass spectrometry (MS) : High-resolution MS (HRMS) with exact mass analysis (e.g., m/z 223.0795638 for related derivatives) ensures molecular formula validation .

- Infrared (IR) spectroscopy : Functional groups like carbonyl (C=O) and ether (C-O-C) bonds are identified via characteristic stretches .

Advanced Research Questions

Q. How do reaction conditions influence N-acylation efficiency in synthesizing derivatives?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance NHS ester reactivity but may increase epimerization risks. Non-polar solvents (e.g., THF) favor imidazole-based acylation .

- Temperature : NHS ester reactions proceed optimally at 0–25°C to prevent hydrolysis, while imidazole methods tolerate higher temperatures (40–60°C) .

- Catalysts : Tertiary amines (e.g., DIEA) neutralize HCl byproducts in imidazole-activated reactions, improving yields .

Q. How can researchers resolve discrepancies in methyl ester yields between synthetic routes?

- Comparative efficiency studies : Direct comparison of NHS ester acylation followed by methylation vs. imidazole-mediated acylation of pre-methylated amino acids reveals trade-offs. For example, methionine derivative 10c showed higher purity via the imidazole route (85% vs. 72% for NHS/methylation) .

- Kinetic monitoring : Real-time HPLC tracking identifies side reactions (e.g., over-methylation) in post-synthetic methylation steps .

Q. What strategies are used to study structure-activity relationships (SAR) for receptor modulation?

- High-throughput screening (HTS) : Libraries of derivatives are screened against targets (e.g., mGlu2 receptors) to identify pharmacophores. Substituents on the indene ring (e.g., electron-withdrawing groups) enhance binding affinity .

- Pharmacokinetic (PK) profiling : LogP calculations and metabolic stability assays (e.g., liver microsomes) optimize bioavailability. Methyl esters often serve as prodrugs to improve absorption .

- Crystallography : Co-crystallization with target proteins (e.g., mGlu2) reveals critical hydrogen-bonding interactions involving the nicotinic acid carboxylate group .

Q. How can analytical methods be optimized for quantifying trace derivatives in biological matrices?

- LC-MS/MS parameters :

- Column selection : C18 columns resolve polar metabolites (e.g., hydrolyzed nicotinic acid derivatives) .

- Ionization mode : Electrospray ionization (ESI) in negative mode enhances sensitivity for carboxylate-containing analytes .

- Collision energy : Optimized energy (e.g., 20–35 eV) fragments precursor ions (e.g., m/z 223.08) without losing specificity .

- Internal standards : Stable isotope-labeled analogs (e.g., ¹³C6-nicotinic acid) correct for matrix effects .

Methodological Considerations for Contradictory Data

- Reproducibility checks : Replicate syntheses under inert atmospheres (N₂/Ar) prevent oxidation of the indene moiety, a common source of variability .

- Cross-validation : Combine NMR (for regiochemistry) and HRMS (for molecular formula) to confirm structural assignments when spectral data conflicts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。